molecular formula C2H7NO2 B1504763 Ammonium acetate-D3 CAS No. 20515-38-2

Ammonium acetate-D3

Cat. No. B1504763
Key on ui cas rn: 20515-38-2
M. Wt: 80.1 g/mol
InChI Key: USFZMSVCRYTOJT-NIIDSAIPSA-N
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Patent
US08536338B2

Procedure details

5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide was prepared from 5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid (0.027 g, 0.045 mmol) and methylamine hydrochloride (0.013 g, 0.18 mmol). The resultant residue was purified using preparative HPLC (Waters—Xbridge, 50×100 mm, 5 micron, C18 column; 0.1M ammonium acetate, 0-100% B (B=5% H2O/CH3CN)/A (A=95% H2O/CH3CN), 10 min. gradient) to afford 5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide as a white solid. Preparative HPLC retention time: 6 min. 1H NMR (500 MHz, MeOD) δ ppm 9.01 (s, 1H), 8.11 (s, 2H), 7.92 (s, 1H), 7.84-7.91 (m, 3H), 7.71 (d, J=8.55 Hz, 1H), 7.24-7.30 (m, 2H), 3.65 (s, 1H), 3.56 (s, 1H), 3.30 (d, J=1.22 Hz, 2H), 3.18-3.27 (m, 3H), 2.82-2.91 (m, 4H), 1.92 (dq, J=13.47, 6.80 Hz, 1H), 0.99 (d, J=6.71 Hz, 6H). LCMS retention time: 1.800 min. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Sunfire C18, 5 micron, C18, 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 10% CH3CN/90% H2O/10 mM TFA and solvent B was 10% H2O/90% CH3CN/10 mM TFA. MS data was determined using a Micromass Platform for LC in electrospray mode. m/z 638 (MNa+).
Name
5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0.013 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[NH:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[C:15]1[C:20]([N:21]([CH2:26][CH2:27][OH:28])[S:22]([CH3:25])(=[O:24])=[O:23])=[CH:19][N:18]2[N:29]=[C:30]([C:35]3[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=3)[C:31]([C:32]([OH:34])=[O:33])=[C:17]2[CH:16]=1.Cl.[CH3:43][NH2:44]>>[C:32]([O-:34])(=[O:33])[CH3:31].[NH4+:9].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[NH:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[C:15]1[C:20]([N:21]([CH2:26][CH2:27][OH:28])[S:22]([CH3:25])(=[O:24])=[O:23])=[CH:19][N:18]2[N:29]=[C:30]([C:35]3[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=3)[C:31]([C:32]([NH:44][CH3:43])=[O:33])=[C:17]2[CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Quantity
0.027 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(NCC(C)C)=O)C1=CC=2N(C=C1N(S(=O)(=O)C)CCO)N=C(C2C(=O)O)C2=CC=C(C=C2)F
Name
Quantity
0.013 g
Type
reactant
Smiles
Cl.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant residue was purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(NCC(C)C)=O)C1=CC=2N(C=C1N(S(=O)(=O)C)CCO)N=C(C2C(=O)NC)C2=CC=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08536338B2

Procedure details

5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide was prepared from 5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid (0.027 g, 0.045 mmol) and methylamine hydrochloride (0.013 g, 0.18 mmol). The resultant residue was purified using preparative HPLC (Waters—Xbridge, 50×100 mm, 5 micron, C18 column; 0.1M ammonium acetate, 0-100% B (B=5% H2O/CH3CN)/A (A=95% H2O/CH3CN), 10 min. gradient) to afford 5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide as a white solid. Preparative HPLC retention time: 6 min. 1H NMR (500 MHz, MeOD) δ ppm 9.01 (s, 1H), 8.11 (s, 2H), 7.92 (s, 1H), 7.84-7.91 (m, 3H), 7.71 (d, J=8.55 Hz, 1H), 7.24-7.30 (m, 2H), 3.65 (s, 1H), 3.56 (s, 1H), 3.30 (d, J=1.22 Hz, 2H), 3.18-3.27 (m, 3H), 2.82-2.91 (m, 4H), 1.92 (dq, J=13.47, 6.80 Hz, 1H), 0.99 (d, J=6.71 Hz, 6H). LCMS retention time: 1.800 min. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Sunfire C18, 5 micron, C18, 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 10% CH3CN/90% H2O/10 mM TFA and solvent B was 10% H2O/90% CH3CN/10 mM TFA. MS data was determined using a Micromass Platform for LC in electrospray mode. m/z 638 (MNa+).
Name
5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0.013 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[NH:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[C:15]1[C:20]([N:21]([CH2:26][CH2:27][OH:28])[S:22]([CH3:25])(=[O:24])=[O:23])=[CH:19][N:18]2[N:29]=[C:30]([C:35]3[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=3)[C:31]([C:32]([OH:34])=[O:33])=[C:17]2[CH:16]=1.Cl.[CH3:43][NH2:44]>>[C:32]([O-:34])(=[O:33])[CH3:31].[NH4+:9].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[NH:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:4][C:3]=1[C:15]1[C:20]([N:21]([CH2:26][CH2:27][OH:28])[S:22]([CH3:25])(=[O:24])=[O:23])=[CH:19][N:18]2[N:29]=[C:30]([C:35]3[CH:40]=[CH:39][C:38]([F:41])=[CH:37][CH:36]=3)[C:31]([C:32]([NH:44][CH3:43])=[O:33])=[C:17]2[CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
5-(2-chloro-5-(isobutylcarbamoyl)phenyl)-2-(4-fluorophenyl)-6-(N-(2-hydroxyethyl)methylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Quantity
0.027 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(NCC(C)C)=O)C1=CC=2N(C=C1N(S(=O)(=O)C)CCO)N=C(C2C(=O)O)C2=CC=C(C=C2)F
Name
Quantity
0.013 g
Type
reactant
Smiles
Cl.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant residue was purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(NCC(C)C)=O)C1=CC=2N(C=C1N(S(=O)(=O)C)CCO)N=C(C2C(=O)NC)C2=CC=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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